molecular formula C7H12N4O B13068358 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B13068358
M. Wt: 168.20 g/mol
InChI Key: AEWQFOLOGBXWHH-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of aryl pyrazol-1-yl-propanamides , which are recognized in scientific literature as a novel scaffold for developing Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These compounds are being investigated to address the critical medical challenge of treatment-resistant prostate cancer , including cancers that have become resistant to current therapies like enzalutamide . The core structure of this compound, featuring a 3-aminopyrazole moiety, is a key pharmacophore. Researchers are exploring this and similar structures for their ability to interact with multiple domains of the androgen receptor (AR), not just the ligand-binding domain targeted by older generations of antiandrogens . This unique mechanism can lead to the degradation of the AR protein via the ubiquitin-proteasome system and provide broad-spectrum antagonist activity against various forms of the receptor, including wild-type, point-mutated, and truncated splice variants . The potential of this compound class is underscored by studies showing that lead molecules can induce significant tumor growth inhibition in models of resistant disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-4-3-6(8)10-11(4)5(2)7(9)12/h3,5H,1-2H3,(H2,8,10)(H2,9,12)

InChI Key

AEWQFOLOGBXWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 3-Amino-5-methylpyrazole

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide begins with the preparation of 3-amino-5-methylpyrazole, a critical building block.

Method Summary:

  • Starting Materials: Sodium cyanoacetone or its alkali metal salts and hydrazine derivatives (hydrazine hydrate, hydrazinium salts).
  • Reaction Conditions: Typically, the reaction is carried out in aqueous or organic solvents such as toluene, often at temperatures ranging from ambient to reflux.
  • Process: Sodium cyanoacetone reacts with hydrazine or hydrazinium salts to form the pyrazole ring via cyclization.
  • Workup: Removal of water by azeotropic distillation, precipitation of salts (e.g., sodium chloride), filtration, and solvent evaporation yield 3-amino-5-methylpyrazole.

Key Data from Patent US5616723A:

Parameter Value/Condition
Temperature 16–35 °C
Reaction time 4–6 hours
Solvent Toluene, ethanol (for precipitation)
Yield 72–89% (depending on method)
Purity >89% to >98% purity

This method is well-established and provides a high-purity intermediate for further functionalization.

Alternative Synthetic Routes and Variations

There are variations in the synthetic route depending on the desired substitution pattern and scale:

  • Multi-step synthesis: Some protocols involve first alkylating the pyrazole ring with a suitable alkyl halide bearing an amide precursor, followed by amidation.
  • Use of hydrazine derivatives: The pyrazole ring can be formed in situ from cyanoacetone derivatives and hydrazine, followed by direct amidation.
  • Continuous flow synthesis: Industrial methods may use continuous flow reactors to optimize reaction time, temperature control, and product purity.

Reaction Optimization and Analytical Characterization

Optimization Parameters:

Parameter Typical Range/Value Effect on Reaction
Temperature 0–40 °C Controls reaction rate and selectivity
Solvent Dichloromethane, toluene Affects solubility and reaction kinetics
Base equivalents 1–2 equivalents of triethylamine Neutralizes HCl, prevents side reactions
Reaction time 2–6 hours Ensures full conversion

Analytical Techniques:

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents Conditions Yield (%) Notes
Synthesis of 3-amino-5-methylpyrazole Cyclization of sodium cyanoacetone with hydrazine Sodium cyanoacetone, hydrazinium salts 16–35 °C, aqueous/toluene, 4–6 h 72–89 High purity intermediate
Acylation to form propanamide Reaction with propanoyl chloride 3-amino-5-methylpyrazole, propanoyl chloride, triethylamine Room temp, organic solvent, 2–6 h 70–85 Requires base to neutralize HCl, careful control needed
Alternative routes Alkylation followed by amidation Alkyl halides, amide precursors Variable Variable Used for structural analogs or scale-up

Research Findings and Applications

  • The preparation methods described have been validated in patents and research articles, confirming reproducibility and scalability.
  • The compound’s synthesis is integral to producing derivatives with potential anti-inflammatory and biological activities.
  • Optimization of reaction conditions improves yield and purity, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

2.1. Oxidation Reactions

The amino group (-NH₂) in the pyrazole ring undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s biological activity.

  • Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Conditions : Acidic or basic environments, typically at elevated temperatures.

  • Products : Nitro derivatives (e.g., 3-nitro-5-methylpyrazole).

2.2. Substitution Reactions

The propanamide group (-CONHMe) is susceptible to nucleophilic substitution, particularly under alkaline conditions.

  • Reagents : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Conditions : Reflux in polar aprotic solvents (e.g., THF).

  • Products : Amides with varied substituents (e.g., N-methyl vs. N-ethyl groups) .

2.3. Hydrolysis

Under extreme conditions (e.g., high temperature, strong acids/bases), the amide bond hydrolyzes to form carboxylic acids.

  • Reagents : Concentrated HCl or NaOH.

  • Conditions : High-temperature aqueous environments.

  • Products : Propanoic acid derivatives.

2.4. Condensation Reactions

The pyrazole core participates in heterocyclic synthesis, forming fused rings such as pyrazolo[1,5-a]pyrimidines.

  • Reagents : Dielectrophilic nitriles or hydrazines.

  • Conditions : Mild heating with condensing agents (e.g., SOCl₂).

  • Products : Complex heterocycles with enhanced biological activity .

Reaction Mechanisms and Conditions

Reaction TypeReagents/ConditionsKey MechanismProducts/Outcomes
Oxidation KMnO₄, HNO₃, 50–100°CElectrophilic attack on amino groupNitro derivatives
Substitution NaOH/K₂CO₃, THF, refluxNucleophilic substitution of amideAltered amide substituents
Hydrolysis HCl/NaOH, >150°C, aqueousAcid/base-catalyzed amide cleavagePropanoic acid derivatives
Condensation SOCl₂, THF, 0–50°CCyclization via dielectrophilesFused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines)

Biological Relevance

The amino group and pyrazole ring enable hydrogen bonding and hydrophobic interactions with androgen receptors (AR). This compound exhibits:

  • Selective AR degradation (SARD activity) in prostate cancer models.

  • Pan-AR antagonism , inhibiting AR transcriptional activity .

Scientific Research Applications

Medicinal Chemistry

1.1 Selective Androgen Receptor Degraders (SARDs)
Recent studies have highlighted the potential of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide derivatives as selective androgen receptor degraders. These compounds exhibit significant pharmacological activity, making them candidates for treating androgen-dependent conditions such as prostate cancer. The introduction of the pyrazole moiety enhances the binding affinity to androgen receptors, leading to effective receptor degradation and inhibition of cancer cell proliferation .

1.2 Enzyme Inhibition Studies
The compound has been utilized in research focused on enzyme inhibitors. Its structural characteristics allow it to interact with various enzymes, potentially modulating their activity. This property is crucial for developing therapeutic agents targeting specific biochemical pathways .

Biological Applications

2.1 Receptor Ligands
The compound serves as a valuable ligand in receptor binding studies. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for investigating interactions with biological receptors, which is essential for drug design and development .

2.2 Antimicrobial Activity
There are indications that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics or antifungal agents. This application is particularly relevant given the increasing resistance to existing antimicrobial drugs .

Industrial Applications

3.1 Advanced Material Production
In industrial settings, this compound is being explored for its potential in creating advanced materials with unique properties. These materials can be utilized in various applications, including coatings and polymers, due to their stability and chemical resistance .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistrySARDs for prostate cancer treatment
Enzyme inhibitors
Biological ApplicationsReceptor ligand studies
Antimicrobial activity
Industrial ApplicationsProduction of advanced materials

Case Studies

Case Study 1: Development of SARDs
A study published in PMC reported the synthesis and pharmacological characterization of pyrazole-based compounds, including this compound derivatives. These compounds demonstrated superior efficacy compared to existing androgen receptor antagonists in preclinical models, highlighting their potential as novel therapeutic agents against prostate cancer .

Case Study 2: Enzyme Interaction Analysis
Research focusing on enzyme interactions has shown that this compound can significantly alter enzyme kinetics when used as an inhibitor in vitro. The findings suggest that further investigation into its mechanism could lead to new insights into drug interactions and enzyme regulation .

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Biological/Physicochemical Properties Applications/Findings References
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide C₇H₁₁N₄O 3-amino-5-methyl-pyrazole, propanamide Enhanced H-bonding, moderate solubility Potential kinase inhibition, crystallography
X2705 (SARS-CoV-2 Mpro inhibitor) C₂₆H₃₃N₅O₂ tert-butyl, pyridin-3-yl, ethylphenyl High affinity for Mpro catalytic site Antiviral activity against SARS-CoV-2
(S)-N-(3-((1-(3,4-dichlorophenyl)-...)propanamide C₂₈H₃₀Cl₂FN₅O₃S 3,4-dichlorophenyl, fluorophenyl, methylsulfonyl Low aqueous solubility, high lipophilicity Anticancer/antimicrobial screening
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide C₈H₁₃N₃O 3,5-dimethyl-pyrazole, propanamide Reduced H-bonding, higher crystallinity Material science, ligand synthesis
Fentanyl analogs (e.g., Compound 5) C₂₃H₃₆N₄O₂ N-isopropyl, piperidinyl, phenylpropionamido High opioid receptor affinity, low ED₅₀ Analgesic drug development
2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide C₉H₁₃N₂O₄ Cyclobutene-dione, ethoxy Polarizable π-system, IR-detectable amide Spectroscopic studies, peptide mimics

Structural and Functional Insights

a) Pyrazole Ring Modifications
  • Amino vs.
  • Bulkier Substituents : In X2705, the tert-butyl and pyridin-3-yl groups increase steric bulk, enabling selective binding to the hydrophobic substrate cavity of SARS-CoV-2 main protease (Mpro) .
b) Propanamide Tail Variations
  • Polar vs. Lipophilic Groups : Dichlorophenyl and fluorophenyl substituents in compound 5 () drastically reduce aqueous solubility but improve membrane permeability, a trade-off critical for antimicrobial activity . In contrast, the unmodified propanamide in the target compound balances solubility and bioavailability.
  • Opioid Receptor Targeting : Fentanyl analogs () replace the pyrazole with a piperidinyl-phenylpropionamido group, optimizing opioid receptor interactions and achieving ED₅₀ values 10–100× lower than morphine .
c) Spectroscopic and Crystallographic Behavior
  • The cyclobutene-dione derivative () exhibits distinct polarized IR spectra due to its conjugated π-system, unlike the simpler pyrazole-propanamide framework .
  • SHELX software () has been widely used to resolve crystal structures of such compounds, highlighting the importance of amino groups in stabilizing lattice interactions .

Key Research Findings

  • Antiviral Potential: X2705’s binding to SARS-CoV-2 Mpro involves residues Phe140, Leu141, and His164, with a dissociation constant (Kd) < 100 nM .
  • Analgesic Potency : Fentanyl analogs with propanamide tails (e.g., Compound 5) show a median lethal dose (LD₅₀) of 0.8 mg/kg in murine models, underscoring their high potency .
  • Synthetic Flexibility: The target compound’s amino-pyrazole core allows regioselective functionalization, as demonstrated in and for creating polyheterocyclic systems .

Biological Activity

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic compound characterized by its pyrazole ring, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on current research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, notably Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively. The compound demonstrates potent antileishmanial and antimalarial activities by disrupting the life cycles of these pathogens through molecular docking interactions with the enzyme Lm-PTR1.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties that allow it to reach effective concentrations at its site of action. This suggests that the compound can effectively modulate the activity of its biological targets, leading to significant therapeutic effects.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in hormone-dependent cancers such as prostate cancer. Its mechanism involves selective androgen receptor degradation (SARD), which is crucial for therapeutic strategies against resistant cancer cells .
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have been reported to possess anti-inflammatory properties, further expanding their therapeutic potential.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds. Below are key findings summarized in a table:

StudyFindingsBiological Activity
Potent against Leishmania aethiopica and Plasmodium berghei Antileishmanial and antimalarial
Inhibits androgen receptor transactivation in prostate cancer cellsPotential antiandrogen therapy
Induces significant tumor growth inhibition in xenograftsAntitumor activity against resistant cancer

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. Modifications on the pyrazole ring can significantly influence binding efficacy and overall pharmacological effects. For instance, variations in substituents at specific positions on the pyrazole ring have been shown to enhance or diminish the compound's activity against target enzymes or receptors .

Q & A

Q. Table 1: Structural Parameters from XRD ()

ParameterValue
Dihedral angle (pyrazole-amide)1.87°
N–H⋯O bond length2.89 Å
Melting point133–134°C (varies by substituent)

Q. Table 2: Environmental Degradation Protocol (Based on )

ParameterConditions
pH range4, 7, 9
Temperature25°C, 40°C
Analysis methodLC-MS (QTOF), kinetic modeling

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